Ac-LEVDGWK(Dnp)-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

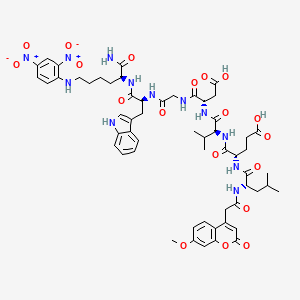

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H70N12O19/c1-29(2)20-41(62-46(70)22-31-23-50(76)88-45-25-34(87-5)14-15-36(31)45)55(80)65-40(17-18-48(72)73)54(79)67-51(30(3)4)57(82)66-43(26-49(74)75)53(78)61-28-47(71)63-42(21-32-27-60-37-11-7-6-10-35(32)37)56(81)64-39(52(58)77)12-8-9-19-59-38-16-13-33(68(83)84)24-44(38)69(85)86/h6-7,10-11,13-16,23-25,27,29-30,39-43,51,59-60H,8-9,12,17-22,26,28H2,1-5H3,(H2,58,77)(H,61,78)(H,62,70)(H,63,71)(H,64,81)(H,65,80)(H,66,82)(H,67,79)(H,72,73)(H,74,75)/t39-,40-,41-,42-,43-,51-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHCQYIIJLQHHB-OZJJTWAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H70N12O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1227.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ac-LEVDGWK(Dnp)-NH2: A FRET-Based Substrate for Caspase Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Ac-LEVDGWK(Dnp)-NH2 substrate, detailing its principle of action, experimental applications, and the relevant biological pathways it helps to elucidate. This substrate is a valuable tool for the sensitive and specific detection of caspase activity, particularly for executioner caspases involved in apoptosis.

Core Principle: Fluorescence Resonance Energy Transfer (FRET)

The this compound substrate operates on the principle of Fluorescence Resonance Energy Transfer (FRET). This mechanism involves a donor fluorophore and an acceptor quencher molecule. In the intact substrate, the spatial proximity of the quencher, 2,4-Dinitrophenyl (Dnp), to a fluorophore (presumed to be a coumarin derivative, such as 7-amino-4-methylcoumarin [AMC]), results in the suppression of the fluorophore's signal.

The peptide linker, LEVDGWK, contains the specific recognition sequence for certain caspases. Upon cleavage of this linker by an active caspase, the fluorophore and the Dnp quencher are separated. This separation disrupts the FRET, leading to a significant increase in the fluorescence signal of the donor. The intensity of this fluorescence is directly proportional to the caspase activity in the sample.

Substrate Specificity and Applications

The LEVD sequence is a recognized cleavage motif for several caspases. While it can be cleaved by multiple caspases, it is often utilized for measuring the activity of effector caspases such as caspase-3 and caspase-7, which play a central role in the execution phase of apoptosis. Due to potential cross-reactivity with other caspases, it is crucial to use specific inhibitors and controls to identify the activity of a particular caspase in a sample.

This substrate is widely applicable in:

-

Drug Discovery: Screening for inhibitors or activators of specific caspases.

-

Apoptosis Research: Studying the mechanisms of programmed cell death in various physiological and pathological conditions.

-

Toxicity Studies: Assessing the apoptotic potential of chemical compounds.

Quantitative Data

| Parameter | Ac-DEVD-AFC[1] | Ac-DEVD-pNA[2][3][4][5] | Ac-LEVD-AMC[6] |

| Target Caspases | Caspase-3, -7 | Caspase-3, -7 | Caspase-4 |

| Fluorophore/Chromophore | AFC | pNA | AMC |

| Excitation (nm) | 400 | 405 (absorbance) | 360-380 |

| Emission (nm) | 505 | N/A | 440-460 |

| Km for Caspase-3 (µM) | Not specified | ~9.7 - 11 | Not applicable |

Note: AFC (7-amino-4-trifluoromethylcoumarin), pNA (p-nitroanilide), AMC (7-amino-4-methylcoumarin). The excitation and emission wavelengths for this compound are presumed to be similar to other coumarin-based substrates like Ac-LEVD-AMC.

Experimental Protocol: Caspase Activity Assay

This protocol provides a general framework for a fluorometric caspase activity assay using a substrate like this compound. Optimization may be required for specific cell types or experimental conditions.

1. Reagent Preparation:

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Store at 4°C.

-

Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, and 10% sucrose. Prepare fresh before use by adding DTT.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in light-protected aliquots at -20°C.

-

Fluorophore Standard: Prepare a stock solution of the free fluorophore (e.g., AMC) in DMSO to generate a standard curve for quantifying enzyme activity.

2. Sample Preparation (Cell Lysates):

-

Induce apoptosis in the experimental cell population. Include a non-induced control group.

-

Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-5 x 10^6 cells).

-

Incubate on ice for 15-20 minutes.

-

Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the cell lysate for the assay.

3. Assay Procedure:

-

In a 96-well black microplate, add your cell lysate to each well.

-

Include a blank well containing only Lysis Buffer.

-

To each well, add Assay Buffer.

-

Initiate the reaction by adding the this compound substrate to each well to a final concentration of 50-200 µM.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., ~360 nm excitation and ~460 nm emission for an AMC-like fluorophore).

-

To quantify the caspase activity, generate a standard curve using the free fluorophore standard.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the caspase-3 activation pathway and the experimental workflow for the caspase activity assay.

References

Technical Guide: Ac-LEVDGWK(Dnp)-NH2, a Putative Fluorogenic Caspase-4 Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide sequence Ac-LEVDGWK(Dnp)-NH2 is identified as a putative fluorogenic substrate for caspase-4, an enzyme implicated in cellular apoptosis and inflammatory responses. While this specific extended sequence is not widely documented, its core "LEVD" motif is a well-established recognition site for caspase-4.[1][2][3] This guide provides a comprehensive overview of the likely characteristics and applications of this substrate, drawing parallels from the extensively studied and commercially available caspase-4 substrates, Ac-LEVD-pNA and Ac-LEVD-AFC.[1][2][4][5][6]

This document will delve into the underlying mechanism of action, present relevant quantitative data for related compounds, offer detailed experimental protocols for assessing caspase-4 activity, and provide visual representations of the pertinent signaling pathway and experimental workflow.

Core Concepts: FRET-Based Protease Substrates

This compound is presumed to operate on the principle of Förster Resonance Energy Transfer (FRET). In this mechanism, a fluorophore and a quencher molecule are positioned in close proximity on the peptide backbone. The 2,4-Dinitrophenyl (Dnp) group attached to the lysine (K) residue serves as the quencher. Although a fluorophore is not explicitly named in "this compound", it is an essential component for a FRET-based substrate. Typically, a fluorophore such as 7-amino-4-trifluoromethylcoumarin (AFC) or 7-amino-4-methylcoumarin (AMC) would be conjugated to the N-terminus.

In the intact peptide, the quencher absorbs the energy emitted by the fluorophore, resulting in minimal fluorescence. Upon cleavage of the peptide by an active enzyme like caspase-4, the fluorophore and quencher are separated, leading to a significant increase in fluorescence that can be quantified to determine enzyme activity.

Quantitative Data

Table 1: Physicochemical and Kinetic Properties of Related Caspase Substrates

| Substrate | Target Caspase | Molecular Formula | Molecular Weight ( g/mol ) | Km (µM) |

| Ac-DEVD-AMC | Caspase-3 | C₃₀H₃₇N₅O₁₃ | 675.64 | 9.7 ± 1.0 |

| Ac-LEVD-AFC | Caspase-4 | C₃₂H₄₀F₃N₅O₁₁ | 727.7 | Not specified |

| Ac-LEVD-pNA | Caspase-4 | C₂₈H₄₀N₆O₁₁ | 636.65 | Not specified |

Data compiled from multiple sources.[1][7]

Table 2: Spectroscopic Properties of Common Fluorophores and Chromophores

| Compound | Type | Excitation (nm) | Emission (nm) |

| 7-amino-4-trifluoromethylcoumarin (AFC) | Fluorophore | 400 | 505 |

| 7-amino-4-methylcoumarin (AMC) | Fluorophore | 342-380 | 441-460 |

| p-nitroaniline (pNA) | Chromophore | 405 (absorbance) | N/A |

Data compiled from multiple sources.[2][8][9]

Experimental Protocols

The following is a generalized protocol for a caspase-4 activity assay using a fluorogenic substrate like Ac-LEVD-AFC, which can be adapted for this compound.

Materials:

-

Cell lysate or purified enzyme sample

-

Fluorogenic caspase-4 substrate (e.g., Ac-LEVD-AFC)

-

Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

-

96-well microplate (black, clear bottom for fluorescence reading)

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Reconstitute the fluorogenic substrate in DMSO to create a stock solution (e.g., 10 mM).

-

Prepare the assay buffer.

-

-

Sample Preparation:

-

Induce apoptosis in cell culture, if applicable.

-

Prepare cell lysates by standard methods (e.g., freeze-thaw cycles or lysis buffer).

-

Determine the protein concentration of the lysates.

-

-

Assay Setup:

-

In a 96-well plate, add a consistent amount of protein from each cell lysate (e.g., 50-100 µg).

-

Include a negative control (e.g., lysate from uninduced cells) and a blank (assay buffer only).

-

For inhibitor studies, pre-incubate the lysates with the inhibitor before adding the substrate.

-

-

Enzymatic Reaction:

-

Dilute the substrate stock solution in assay buffer to the desired final concentration (e.g., 50 µM).

-

Add the substrate solution to each well to initiate the reaction.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., 400 nm excitation and 505 nm emission for AFC).

-

Measure the fluorescence at regular intervals (e.g., every 5-10 minutes) for 1-2 hours at 37°C.

-

-

Data Analysis:

-

Subtract the blank reading from all measurements.

-

Plot the fluorescence intensity versus time to determine the reaction rate.

-

Compare the rates of the experimental samples to the negative control to determine the fold-increase in caspase-4 activity.

-

Visualizations

Signaling Pathway

The following diagram illustrates the simplified signaling pathway leading to the activation of caspase-4 and subsequent apoptosis.

References

- 1. tribioscience.com [tribioscience.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Ac-Leu-Glu-Val-Asp-pNA (Caspase 4 (ICH-2) Substrate) - Echelon Biosciences [echelon-inc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Enzo Life Sciences Ac-LEVD-AFC (1mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 8. content.abcam.com [content.abcam.com]

- 9. biotium.com [biotium.com]

An In-depth Technical Guide to the Mechanism of Action of Ac-LEVD-GWK(Dnp)-NH2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action for the fluorogenic peptide substrate, Ac-LEVD-GWK(Dnp)-NH2. This substrate is a valuable tool for the sensitive and specific detection of effector caspase activity, particularly caspase-3 and caspase-7, which are key executioners of apoptosis. The core of its mechanism lies in the principle of Fluorescence Resonance Energy Transfer (FRET). In its intact state, the fluorescence of a donor fluorophore is quenched by a nearby acceptor molecule. Upon cleavage by an active caspase, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. This guide details the molecular interactions, kinetic parameters of analogous substrates, a detailed experimental protocol for its use in enzymatic assays, and visual representations of the underlying pathways and workflows.

Core Mechanism of Action: FRET-Based Caspase Detection

The functionality of Ac-LEVD-GWK(Dnp)-NH2 is predicated on Fluorescence Resonance Energy Transfer (FRET), a distance-dependent interaction between two dye molecules. In this synthetic peptide, the N-terminus is acetylated (Ac), and the C-terminus is an amide (-NH2). The peptide sequence, LEVD (Leu-Glu-Val-Asp), serves as a recognition and cleavage site for specific caspases.

The key components for its mechanism are:

-

Fluorophore: Attached to the peptide, a fluorophore is a molecule that can absorb light at a specific wavelength and emit light at a longer wavelength. While not explicitly defined in the provided name, for substrates of this type, the fluorophore is commonly (7-Methoxycoumarin-4-yl)acetyl (Mca) .

-

Quencher: The 2,4-dinitrophenyl (Dnp) group, attached to the side chain of the Lysine (K) residue, acts as a quencher.

In the intact peptide, the Mca fluorophore and the Dnp quencher are in close proximity. When the Mca molecule is excited by an external light source, it transfers its energy non-radiatively to the Dnp molecule due to FRET. This energy transfer prevents the Mca from emitting a photon, thus "quenching" its fluorescence.

Effector caspases, such as caspase-3 and caspase-7, recognize the LEVD tetrapeptide sequence and cleave the peptide bond on the C-terminal side of the aspartic acid (D) residue. This cleavage event separates the Mca-containing fragment from the Dnp-containing fragment. With the quencher no longer in close proximity, the Mca fluorophore, upon excitation, emits its characteristic fluorescence, which can be detected and quantified. The rate of increase in fluorescence is directly proportional to the activity of the caspase enzyme.

Quantitative Data: Kinetic Parameters of Analogous Caspase Substrates

| Caspase | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Caspase-3 | Ac-LEVD-AMC | 10.1 | 1.8 | 178,000 |

| Caspase-7 | Ac-LEVD-AMC | 15.2 | 0.9 | 59,000 |

Data presented is for the analogous substrate Ac-LEVD-AMC (7-amino-4-methylcoumarin) and should be considered as an estimation of the performance of Ac-LEVD-GWK(Dnp)-NH2.

Experimental Protocols: Caspase Activity Assay

This section provides a detailed protocol for a typical in vitro caspase activity assay using a fluorogenic substrate like Ac-LEVD-GWK(Dnp)-NH2.

Materials

-

Ac-LEVD-GWK(Dnp)-NH2 substrate

-

Recombinant active caspase-3 or caspase-7

-

Caspase assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

-

DMSO (for substrate stock solution)

-

96-well black microplate

-

Fluorescence microplate reader with excitation at ~328 nm and emission at ~393 nm

Experimental Workflow

Detailed Procedure

-

Substrate Preparation:

-

Prepare a 10 mM stock solution of Ac-LEVD-GWK(Dnp)-NH2 in high-quality, anhydrous DMSO.

-

Store the stock solution in aliquots at -20°C or -80°C, protected from light.

-

On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 2X the final assay concentration) in caspase assay buffer.

-

-

Enzyme Preparation:

-

Dilute the recombinant active caspase to the desired concentration in ice-cold caspase assay buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.

-

-

Assay Setup (96-well plate):

-

Blank: Add assay buffer only.

-

Negative Control: Add substrate working solution and assay buffer (no enzyme).

-

Positive Control/Experimental Wells: Add diluted enzyme solution.

-

The final volume in each well should be consistent (e.g., 100 µL). It is common to add 50 µL of the 2X enzyme solution followed by 50 µL of the 2X substrate solution.

-

-

Reaction and Measurement:

-

Pre-warm the microplate to the desired reaction temperature (typically 37°C).

-

Initiate the reaction by adding the substrate working solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30 to 60 minutes. Use an excitation wavelength of approximately 328 nm and an emission wavelength of approximately 393 nm.

-

-

Data Analysis:

-

Subtract the fluorescence readings of the blank wells from all other readings.

-

Plot the fluorescence intensity versus time for each sample.

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.

-

Caspase activity can be expressed as the change in relative fluorescence units (RFU) per minute. To calculate the specific activity (e.g., in pmol of substrate cleaved per minute per µg of enzyme), a standard curve with the free fluorophore (Mca) is required.

-

Signaling Pathway Context: Caspase Activation Cascade

Ac-LEVD-GWK(Dnp)-NH2 is a substrate for effector caspases, which are activated downstream of initiator caspases in the apoptotic signaling cascade. The two primary pathways leading to effector caspase activation are the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.

Technical Guide: Ac-LEVD-GWK(Dnp)-NH2 for High-Sensitivity Caspase-4 Detection

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical overview of the novel peptide substrate, Ac-LEVD-GWK(Dnp)-NH2, for the detection of caspase-4 activity. Caspase-4, a key mediator of the non-canonical inflammasome pathway, is an inflammatory caspase that plays a critical role in host defense against intracellular Gram-negative bacteria by detecting cytosolic lipopolysaccharide (LPS).[1][2] Its activation leads to pyroptotic cell death and the maturation of pro-inflammatory cytokines.[3][4][5] The substrate Ac-LEVD-GWK(Dnp)-NH2 is designed as a highly specific and sensitive tool for monitoring caspase-4 activity in various experimental settings, facilitating research into innate immunity, inflammatory diseases, and drug discovery. This guide details the substrate's mechanism of action, provides structured data on comparable substrates, outlines a detailed experimental protocol for its use, and visualizes the associated biological and experimental workflows.

Introduction to Caspase-4 and the Ac-LEVD-GWK(Dnp)-NH2 Substrate

The Role of Caspase-4 in the Non-Canonical Inflammasome

Caspase-4 (and its mouse ortholog, caspase-11) is a critical initiator of the non-canonical inflammasome pathway.[1][2] Unlike canonical inflammasomes that rely on sensor proteins like NLRP3, the non-canonical pathway is triggered by the direct binding of the caspase-4 CARD domain to the lipid A moiety of cytosolic LPS.[5] This interaction leads to caspase-4 oligomerization and autoproteolytic activation.[4][5]

Activated caspase-4 has two primary downstream functions:

-

Induction of Pyroptosis: It directly cleaves Gasdermin D (GSDMD). The resulting N-terminal fragment of GSDMD oligomerizes and forms pores in the plasma membrane, leading to cell lysis and a pro-inflammatory form of cell death known as pyroptosis.[4][5][6]

-

Cytokine Maturation: The GSDMD pores allow the release of cellular contents, including pro-inflammatory cytokines. Caspase-4 can also promote the activation of the NLRP3 inflammasome, leading to caspase-1 activation and the subsequent cleavage and maturation of pro-IL-1β and pro-IL-18.[4][5]

Given its central role in responding to bacterial infection and subsequent inflammation, the ability to accurately measure caspase-4 activity is crucial for immunological and pathological research.

Mechanism of Ac-LEVD-GWK(Dnp)-NH2

The peptide Ac-LEVD-GWK(Dnp)-NH2 is a fluorogenic substrate designed based on the principles of Förster Resonance Energy Transfer (FRET).[7][8][9]

-

Ac (Acetyl Group): An N-terminal cap that increases peptide stability.

-

LEVD (Leu-Glu-Val-Asp): This tetrapeptide sequence is a recognized cleavage site for caspase-4.[10][11][12][13] Caspases exhibit a stringent specificity for cleaving their substrates after an aspartic acid (Asp) residue.[14][15]

-

GWK (Gly-Trp-Lys): This sequence likely serves as a spacer to optimally position the fluorophore and quencher. The lysine (K) residue provides a primary amine on its side chain, which is a common site for attaching labels like quenchers.

-

(Dnp) (2,4-Dinitrophenyl): Attached to the lysine side chain, Dnp functions as a highly effective quencher molecule.[7][9][16] It can accept the energy from a nearby excited fluorophore, preventing fluorescence emission.[8][16]

-

NH2 (Amide Group): A C-terminal cap that increases peptide stability.

-

Implied Fluorophore: For the FRET mechanism to function, the peptide must also contain a fluorophore (e.g., Mca, Abz) whose emission spectrum overlaps with the absorbance spectrum of Dnp.[8][16] This fluorophore would typically be attached to the N-terminus or another internal residue.

The detection principle is as follows: In its intact state, the proximity of the Dnp quencher to the fluorophore results in the suppression of fluorescence. When active caspase-4 recognizes and cleaves the peptide at the aspartate residue within the LEVD sequence, the fluorophore and quencher are separated. This separation eliminates the quenching effect, leading to a measurable increase in fluorescence intensity that is directly proportional to caspase-4 activity.

Data Presentation: Properties of Caspase-4 Substrates

While specific quantitative data for Ac-LEVD-GWK(Dnp)-NH2 is not publicly available, the following tables summarize the properties of widely used caspase-4 substrates based on the LEVD recognition sequence. This data provides a reference framework for expected performance.

Table 1: Spectroscopic Properties of Common Caspase-4 Reporter Moieties

| Reporter Moiety | Type | Excitation (nm) | Emission (nm) | Notes |

| pNA (p-nitroaniline) | Chromogenic | - | 400-405 | Released upon cleavage of Ac-LEVD-pNA; detected by absorbance.[6][10][13][17] |

| AFC (7-amino-4-trifluoromethyl coumarin) | Fluorogenic | ~400 | ~505 | Released upon cleavage of Ac-LEVD-AFC; free AFC is fluorescent.[11] |

| Hypothetical Fluorophore for Dnp | Fluorogenic (FRET) | ~325 | ~393-420 | Based on common Dnp pairs like Mca or Abz.[8][16][18] |

Table 2: Recommended Reagent Concentrations for Caspase-4 Assays

| Reagent | Typical Stock Concentration | Typical Final Concentration |

| Ac-LEVD-based Substrate | 1-4 mM (in DMSO) | 50-200 µM |

| DTT (Dithiothreitol) | 1 M | 10 mM |

| Cell Lysate Protein | 1-5 mg/mL | 50-200 µg per reaction |

Signaling Pathway and Experimental Workflow Visualization

Caspase-4 Non-Canonical Inflammasome Pathway

The following diagram illustrates the activation of caspase-4 by intracellular LPS and its downstream consequences.

Experimental Workflow for Caspase-4 FRET Assay

This diagram outlines the key steps for measuring caspase-4 activity using the Ac-LEVD-GWK(Dnp)-NH2 substrate.

Experimental Protocols

The following is a generalized protocol for the determination of caspase-4 activity in cell lysates using the Ac-LEVD-GWK(Dnp)-NH2 FRET substrate. This should be adapted and optimized for specific experimental conditions.

Reagents and Materials

-

Cells or Tissues: Source of caspase-4 (e.g., macrophages stimulated with electroporated LPS).

-

Cell Lysis Buffer: (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10% sucrose, 1 mM EDTA).

-

Assay Buffer (2X): (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 0.5 mM EDTA).

-

Ac-LEVD-GWK(Dnp)-NH2 Substrate: 1-2 mM stock solution in DMSO.

-

DTT (Dithiothreitol): 1 M stock solution in ultrapure water.

-

Purified Active Caspase-4: (Optional, for positive control and standard curve).

-

Caspase-4 Inhibitor (e.g., Ac-LEVD-CHO): (Optional, for negative control).

-

96-well black microplate: For fluorescence measurements.

-

Fluorometric microplate reader: Capable of excitation and emission at the appropriate wavelengths for the substrate's fluorophore.

-

Refrigerated microcentrifuge.

Protocol for Sample Preparation (Cell Lysate)

-

Cell Culture and Treatment: Culture cells to the desired density and treat with appropriate stimuli (e.g., intracellular LPS) to induce caspase-4 activation. Include an untreated control group.

-

Cell Harvesting: Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Lysis: Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50-100 µL per 1-2 million cells).

-

Incubation: Incubate the lysate on ice for 15-20 minutes.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. Determine the protein concentration using a standard method (e.g., BCA assay). Normalize all sample concentrations with Cell Lysis Buffer.

Protocol for Caspase-4 Activity Assay

-

Prepare Reaction Mix: On ice, prepare a master mix for the desired number of reactions. For each well, combine:

-

50 µL of 2X Assay Buffer

-

X µL of Cell Lysate (containing 50-200 µg of total protein)

-

1 µL of 1 M DTT (Final concentration: 10 mM)

-

X µL of Cell Lysis Buffer to bring the volume to 98 µL.

-

-

Set Up Controls:

-

Blank Control: Use 50 µL of Cell Lysis Buffer instead of cell lysate.

-

Negative Control: Pre-incubate a sample of the lysate with a caspase-4 inhibitor for 10-15 minutes before adding the substrate.

-

Positive Control: Use purified active caspase-4.

-

-

Initiate Reaction: Add 2 µL of the 1-2 mM Ac-LEVD-GWK(Dnp)-NH2 substrate to each well (Final concentration: 20-40 µM). Mix gently by tapping the plate.

-

Incubation: Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C. Measure fluorescence kinetically every 1-2 minutes for 1-2 hours, or perform an endpoint reading after a fixed incubation time (e.g., 60 minutes). Use excitation and emission wavelengths appropriate for the substrate's fluorophore (e.g., Ex: ~325 nm, Em: ~420 nm).

-

Data Analysis:

-

Subtract the blank control reading from all samples.

-

Plot fluorescence intensity (RFU - Relative Fluorescence Units) versus time. The activity is proportional to the slope of the linear portion of this curve (Vmax).

-

Alternatively, for endpoint assays, compare the final fluorescence values between control and treated samples. The fold-increase in fluorescence corresponds to the increase in caspase-4 activity.

-

Conclusion

The Ac-LEVD-GWK(Dnp)-NH2 peptide is a sophisticated tool for the sensitive and specific detection of caspase-4 activity. Its FRET-based design offers a continuous, real-time assay format suitable for a wide range of applications, from basic research into innate immunity to high-throughput screening for inhibitors of the non-canonical inflammasome. By understanding its mechanism and employing optimized protocols, researchers can effectively probe the intricate role of caspase-4 in health and disease.

References

- 1. Human caspase-4 mediates noncanonical inflammasome activation against gram-negative bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-canonical inflammasome activation of caspase-4/caspase-11 mediates epithelial defenses against enteric bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New insights into the noncanonical inflammasome point to caspase-4 as a druggable target | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. apexbt.com [apexbt.com]

- 7. Quenched Fluorescent Peptides – ProteoGenix [us.proteogenix.science]

- 8. FRET Peptides | Custom peptide Synthesis| Eurogentec [eurogentec.com]

- 9. Quenched Fluorescent Peptide (FRET Peptide) Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. cephamls.com [cephamls.com]

- 12. tribioscience.com [tribioscience.com]

- 13. Ac-Leu-Glu-Val-Asp-pNA (Caspase 4 (ICH-2) Substrate) - Echelon Biosciences [echelon-inc.com]

- 14. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The protein structures that shape caspase activity, specificity, activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorescence and Quencher FRET Peptides [biosyn.com]

- 17. Caspase-4 Activity Assay Kit (Colorimetric) (NBP2-54831): Novus Biologicals [novusbio.com]

- 18. bachem.com [bachem.com]

LEVD Peptide Sequence and Caspase Specificity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The LEVD (Leu-Glu-Val-Asp) tetrapeptide sequence is a crucial tool for researchers studying specific caspase-mediated proteolytic events. While the DEVD sequence is widely recognized as a canonical substrate for executioner caspases-3 and -7, the LEVD motif exhibits a more restricted specificity, primarily targeting inflammatory caspases. This technical guide provides an in-depth exploration of the LEVD peptide's specificity for various caspases, supported by available quantitative data, detailed experimental protocols, and visualization of relevant signaling pathways. Understanding the nuances of LEVD's interaction with different caspases is critical for the accurate design and interpretation of experiments in apoptosis, inflammation, and drug discovery.

Data Presentation: Caspase Specificity of the LEVD Sequence

The LEVD peptide sequence is predominantly recognized by inflammatory caspases, particularly caspase-4. While comprehensive kinetic data (Kcat, Km, and kcat/Km) for LEVD across all caspases is not extensively available in the literature, the existing information and substrate profiling studies indicate a clear preference.

| Caspase | Reporter Group | Optimal Recognition Sequence(s) | LEVD Cleavage Efficiency | Reference(s) |

| Caspase-1 | AFC/pNA | YVAD, WEHD | Reported as an optimal tetrapeptide sequence. | [1] |

| Caspase-3 | AFC/pNA | DEVD | Low to negligible. Prefers Asp at P4. | [2] |

| Caspase-4 | AFC/pNA | LEVD , (W/L)EHD | High . LEVD is a preferred substrate. | [1] |

| Caspase-5 | Not specified | (W/L)EHD | Likely recognized due to homology with caspase-4. | [1] |

| Caspase-6 | AFC/pNA | VEID | Low to negligible. | [2] |

| Caspase-7 | AFC/pNA | DEVD | Low to negligible. | [2] |

| Caspase-8 | AFC/pNA | IETD, LEHD | Low to negligible. | [2] |

| Caspase-9 | AFC/pNA | LEHD | Low to negligible. | [2] |

Note: The table summarizes qualitative and semi-quantitative data from various sources. Direct comparative kinetic studies across all caspases with the LEVD substrate are limited. The LEVD sequence is most strongly associated with caspase-4 activity.

Signaling Pathways Involving LEVD Recognition

The primary significance of the LEVD sequence lies in its recognition by caspase-4, a key player in two distinct signaling pathways: the non-canonical inflammasome pathway and endoplasmic reticulum (ER) stress-induced apoptosis.

Non-Canonical Inflammasome Pathway

The non-canonical inflammasome is a critical component of the innate immune response to intracellular Gram-negative bacteria. Cytosolic lipopolysaccharide (LPS) directly binds to and activates caspase-4 (and its murine homolog, caspase-11), leading to the cleavage of Gasdermin D (GSDMD). The N-terminal fragment of GSDMD then forms pores in the plasma membrane, inducing a pro-inflammatory form of cell death called pyroptosis and facilitating the release of inflammatory cytokines.

Endoplasmic Reticulum (ER) Stress-Induced Apoptosis

Prolonged or severe ER stress can trigger apoptosis through a caspase-4-dependent mechanism. In this pathway, the accumulation of unfolded proteins in the ER leads to the activation of pro-caspase-4, which is localized to the ER membrane. Activated caspase-4 can then initiate a downstream caspase cascade, ultimately leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for performing colorimetric and fluorometric caspase activity assays using LEVD-based substrates. These protocols are based on commercially available kits and can be adapted for specific experimental needs.

Fluorometric Caspase-4 Activity Assay using Ac-LEVD-AFC

This assay quantifies caspase-4 activity based on the cleavage of the fluorogenic substrate Ac-LEVD-AFC (7-amino-4-trifluoromethylcoumarin). Cleavage of the AFC moiety from the peptide results in an increase in fluorescence emission.

Materials:

-

Cells or tissue of interest

-

Apoptosis-inducing agent (optional)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

-

2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)

-

Ac-LEVD-AFC substrate (1 mM stock solution in DMSO)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

-

Sample Preparation:

-

Induce apoptosis in cell culture, if applicable.

-

Harvest 1-5 x 10^6 cells by centrifugation.

-

Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well black microplate, add 50-100 µg of protein lysate per well and adjust the volume to 50 µL with Cell Lysis Buffer.

-

Prepare a blank control containing 50 µL of Cell Lysis Buffer.

-

Add 50 µL of 2x Reaction Buffer to each well.

-

Add 5 µL of 1 mM Ac-LEVD-AFC substrate to each well (final concentration: 50 µM).

-

-

Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence in a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

Data Analysis:

-

Subtract the blank reading from all sample readings.

-

The fold-increase in caspase-4 activity can be determined by comparing the fluorescence of the treated samples to the untreated control.

Colorimetric Caspase-4 Activity Assay using Ac-LEVD-pNA

This assay measures caspase-4 activity through the cleavage of the chromogenic substrate Ac-LEVD-pNA (p-nitroanilide). The release of pNA results in a yellow color that can be quantified spectrophotometrically.

Materials:

-

Cells or tissue of interest

-

Apoptosis-inducing agent (optional)

-

Cell Lysis Buffer (as described above)

-

2x Reaction Buffer (as described above)

-

Ac-LEVD-pNA substrate (4 mM stock solution in DMSO)

-

96-well clear flat-bottom microplate

-

Spectrophotometric microplate reader (405 nm)

Procedure:

-

Sample Preparation:

-

Follow the same sample preparation steps as for the fluorometric assay.

-

-

Assay Setup:

-

In a 96-well clear microplate, add 50-200 µg of protein lysate per well and adjust the volume to 50 µL with Cell Lysis Buffer.

-

Prepare a blank control containing 50 µL of Cell Lysis Buffer.

-

Add 50 µL of 2x Reaction Buffer to each well.

-

Add 5 µL of 4 mM Ac-LEVD-pNA substrate to each well (final concentration: 200 µM).

-

-

Measurement:

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis:

-

Subtract the blank reading from all sample readings.

-

The fold-increase in caspase-4 activity can be determined by comparing the absorbance of the treated samples to the untreated control.

Conclusion

References

The DNP Quencher in FRET Peptide Substrates: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful biophysical technique that allows for the sensitive detection of molecular interactions and conformational changes in real-time. A cornerstone of many FRET-based assays is the internally quenched fluorescent (IQF) peptide substrate, which has become an indispensable tool in the study of proteases and in high-throughput screening for drug discovery.[1] At the heart of these substrates lies a carefully selected donor-acceptor pair, where a fluorophore's emission is suppressed by a nearby quencher. Among the various quenchers available, the 2,4-dinitrophenyl (DNP) group has established itself as a robust and widely used acceptor due to its favorable photophysical properties, cost-effectiveness, and synthetic accessibility.[2][3]

This technical guide provides a comprehensive overview of the DNP quencher in the context of FRET peptide substrates. It will delve into the core principles of FRET, the specific characteristics of DNP as a quencher, its common fluorophore partners, and detailed experimental protocols for the synthesis, purification, and application of these substrates.

Core Principles of FRET and the Role of the DNP Quencher

FRET is a non-radiative energy transfer mechanism between two chromophores: a fluorescent donor and an acceptor (quencher).[3] When in close proximity (typically 10-100 Å), the energy from an excited donor fluorophore is transferred to the acceptor, which then dissipates this energy non-radiatively as heat.[3][4] This process effectively "quenches" the fluorescence of the donor. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, following an inverse sixth power relationship (1/r⁶), where 'r' is the distance.[3][4]

In a typical FRET peptide substrate designed for protease activity assays, a specific peptide sequence recognized by the target enzyme is synthesized with a donor fluorophore on one side of the cleavage site and the DNP quencher on the other.[3][4] In this intact state, the peptide's conformation holds the donor and DNP in close proximity, resulting in minimal fluorescence. Upon enzymatic cleavage of the peptide bond, the donor and DNP are separated, disrupting FRET and leading to a significant increase in the donor's fluorescence.[1][5] This increase in fluorescence can be monitored in real-time to quantify enzyme activity.[3]

The key principle in designing effective FRET substrates is ensuring that the emission spectrum of the donor overlaps with the absorption spectrum of the acceptor.[1][6] DNP has a broad absorption spectrum, with a maximum around 360-363 nm and a shoulder extending to approximately 500 nm, making it an excellent quencher for a variety of blue and green emitting fluorophores.[1][3]

Advantages of the DNP Quencher

The DNP moiety offers several advantages over other commonly used quenchers like Dabcyl:

-

Cost-Effectiveness: DNP is significantly less expensive than Dabcyl, making it a more practical choice for large-scale applications such as high-throughput screening and the creation of substrate libraries.[2]

-

Small Size: DNP is smaller than the bulky Dabcyl group, which can minimize the risk of unexpected steric interactions with the active site of the enzyme under investigation.[2]

-

Versatility: DNP can be readily incorporated into peptide substrates, often via a lysine residue (Lys(DNP)).[1][7]

Common FRET Pairs with the DNP Quencher

The effectiveness of a FRET assay is highly dependent on the chosen donor-acceptor pair. DNP is compatible with several fluorophores, with the most common and well-characterized pairs summarized below.

| Donor Fluorophore | Abbreviation | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Quantum Yield (ΦF) | Förster Distance (R₀) with DNP |

| (7-Methoxycoumarin-4-yl)acetyl | Mca | ~325 nm | ~392 nm | ~14,500 M⁻¹cm⁻¹ at 325 nm | ~0.49 | ~36.5 Å |

| 7-amino-4-carbamoylmethylcoumarin | ACC | ~355 nm | ~460 nm | Not widely reported | ~0.861 | ~34.7 Å |

| 2-Aminobenzoyl (Anthraniloyl) | Abz | ~320 nm | ~420 nm | Not widely reported | Not widely reported | Not widely reported |

| Tryptophan | Trp | ~280 nm | ~360 nm | Not widely reported | Not widely reported | Not widely reported |

Data compiled from references 5, 9, 18, 19.

The choice of fluorophore depends on the specific application, desired spectral properties, and compatibility with the experimental setup. The Mca/DNP pair is a classic and well-characterized system, while the ACC/DNP pair has been shown to offer higher sensitivity in some assays.[1][3]

Experimental Protocols

The successful application of DNP-quenched FRET peptides relies on robust experimental procedures for their synthesis, purification, and use in enzymatic assays.

Protocol 1: Synthesis of Mca-Dnp Labeled Peptides via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic peptide with an N-terminal Mca label and an internal DNP-labeled lysine.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-Lys(Dnp)-OH

-

Rink Amide resin (for C-terminal amide) or 2-chlorotrityl resin (for C-terminal carboxylic acid)[3][8]

-

N,N-dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents (e.g., HBTU, HATU)

-

Activator base (e.g., N,N-diisopropylethylamine - DIPEA)

-

7-methoxycoumarin-4-acetic acid (Mca-OH)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Swell the chosen resin in DMF in a reaction vessel for at least 30 minutes.[3]

-

First Amino Acid Loading (for 2-chlorotrityl resin): Dissolve the first Fmoc-protected amino acid in DCM with DIPEA and add to the resin. Agitate for 1-2 hours. Cap the resin with methanol.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amine. Wash the resin thoroughly with DMF.[3]

-

Amino Acid Coupling:

-

Activate the next Fmoc-protected amino acid (or Fmoc-Lys(Dnp)-OH at the desired position) by dissolving it with a coupling agent (e.g., HBTU) and an activator base (e.g., DIPEA) in DMF.[3]

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.[3]

-

Confirm complete coupling using a ninhydrin test.

-

-

Peptide Chain Elongation: Repeat the deprotection (Step 3) and coupling (Step 4) steps for each subsequent amino acid in the sequence.

-

N-terminal Mca Labeling: After the final amino acid has been coupled and its Fmoc group removed, couple Mca-OH to the N-terminal amine using the same coupling procedure as for the amino acids.[3]

-

Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation: Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.

-

Collection and Drying: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the peptide pellet under vacuum.

Protocol 2: Purification of DNP-Labeled FRET Peptides by RP-HPLC

Materials:

-

Crude lyophilized peptide

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Reversed-phase C18 HPLC column

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B). Filter the sample to remove any particulates.

-

Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).

-

Injection and Separation: Inject the dissolved peptide onto the column. Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% Solvent B over 30 minutes).[9]

-

Detection: Monitor the elution profile at a suitable wavelength, typically 214 nm for the peptide backbone and a secondary wavelength to detect the DNP group (around 360 nm).

-

Fraction Collection: Collect fractions corresponding to the major peak that absorbs at both wavelengths.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity and mass of the peptide by mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.

Protocol 3: Protease Activity Assay Using a DNP-Quenched FRET Substrate

Materials:

-

Purified DNP-quenched FRET peptide substrate

-

Assay buffer (optimal for the specific protease)

-

Purified protease

-

Test compounds (inhibitors or activators) dissolved in a suitable solvent (e.g., DMSO)

-

Black, flat-bottom 96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Stock Solutions:

-

Prepare Working Solutions: On the day of the experiment, dilute the substrate and enzyme stock solutions to their final working concentrations in the assay buffer. The optimal concentrations should be determined empirically, but a final substrate concentration near the Michaelis constant (Km) is often a good starting point.

-

Assay Setup:

-

Add assay buffer to the wells of the microplate.

-

Add the test compounds or vehicle control to the appropriate wells.

-

Add the substrate working solution to all wells.

-

Include necessary controls:

-

-

Initiate the Reaction: Add the enzyme working solution to the wells to start the reaction.[3]

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature. Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes) at the excitation and emission wavelengths specific to the donor fluorophore.[3][10]

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each well.

-

Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the curve.

-

For inhibitor studies, plot the initial velocity against the inhibitor concentration and fit the data to an appropriate model to determine the IC₅₀ value.

-

Visualizing FRET Mechanisms and Workflows

FRET Mechanism in a Protease Assay

Caption: FRET mechanism in a protease assay using a DNP-quenched substrate.

Experimental Workflow for a Protease FRET Assay

Caption: A typical experimental workflow for a protease activity assay using a DNP-quenched FRET substrate.

Troubleshooting

While FRET assays with DNP quenchers are generally robust, several issues can arise.

| Problem | Possible Cause(s) | Suggested Solution(s) |

| High Background Fluorescence | - Incomplete quenching (substrate design issue)- Autofluorescent compounds in the assay- Impure substrate | - Re-design peptide to ensure optimal donor-quencher distance.- Pre-screen compounds for fluorescence at the assay wavelengths.[3]- Re-purify the peptide substrate by HPLC. |

| Low Signal or No Increase in Fluorescence | - Inactive enzyme- Incorrect buffer conditions (pH, ionic strength)- Substrate not cleaved by the enzyme- Incorrect excitation/emission wavelengths | - Verify enzyme activity with a known substrate.- Optimize assay buffer conditions.- Confirm the peptide sequence is a substrate for the enzyme.- Check the plate reader settings and filter selection. |

| Inner Filter Effect | - High concentrations of substrate or other components absorb excitation or emission light. | - Reduce the concentration of the substrate or other absorbing species.- Use a microplate with a shorter path length. |

| Compound Interference | - Test compounds are fluorescent or act as quenchers. | - Run controls with the compound in the absence of enzyme to assess its intrinsic fluorescence or quenching properties.[3] |

Conclusion

The 2,4-dinitrophenyl (DNP) group remains a highly valuable and practical quencher for the development of FRET peptide substrates. Its favorable spectral properties, small size, and cost-effectiveness make it an excellent choice for a wide range of applications, from fundamental studies of enzyme kinetics to high-throughput screening in drug discovery. By understanding the core principles of FRET, selecting appropriate donor-acceptor pairs, and adhering to meticulous experimental design and execution, researchers can effectively leverage the power of DNP-quenched substrates to advance their scientific investigations.

References

- 1. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]

- 3. benchchem.com [benchchem.com]

- 4. Estimating the distance separating fluorescent protein FRET pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]

- 6. bachem.com [bachem.com]

- 7. Quenched Fluorescent Peptide (FRET Peptide) Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

basic properties of Ac-LEVDGWK(Dnp)-NH2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The peptide Ac-LEVDGWK(Dnp)-NH2 is a specific, likely custom-synthesized molecule for which detailed public data is scarce. This guide has been constructed by analyzing its constituent components and drawing parallels from well-documented, structurally similar compounds. The experimental protocols and data presented are representative and should be adapted and validated for specific experimental contexts.

Core Properties and Function

This compound is a chemically modified heptapeptide. Its structure suggests a primary function as a fluorogenic substrate for detecting the activity of specific cysteine-aspartic proteases known as caspases.

-

Peptide Sequence (LEVD): The core sequence, Leu-Glu-Val-Asp (LEVD), is a recognized cleavage motif for certain caspases. While the DEVD sequence is characteristic for effector caspases-3 and -7, the LEVD sequence is reported to be an optimal tetrapeptide sequence for caspase-4, an inflammatory caspase.[1][2]

-

Fluorophore (W): The Tryptophan (Trp, W) residue within the sequence serves as an intrinsic fluorescent donor.

-

Quencher (Dnp): The 2,4-dinitrophenyl (Dnp) group, conjugated to the lysine (K) side chain, functions as a potent fluorescence quencher.[3][4][5]

-

Terminal Modifications: The N-terminus is acetylated (Ac), and the C-terminus is amidated (NH2) to increase stability by preventing degradation by exopeptidases.

The operational principle of this peptide is based on Förster Resonance Energy Transfer (FRET).[6][7][8] In the intact peptide, the close proximity of the Tryptophan donor and the Dnp acceptor allows for non-radiative energy transfer, effectively quenching Tryptophan's natural fluorescence. Upon enzymatic cleavage at the aspartic acid residue by an active caspase, the Tryptophan and Dnp moieties are separated, disrupting FRET and leading to a quantifiable increase in fluorescence.

Summary of Physicochemical Properties

The following table summarizes the known and inferred properties of this compound.

| Property | Value | Source/Method |

| Full Sequence | Acetyl-Leu-Glu-Val-Asp-Gly-Trp-Lys(Dnp)-NH2 | - |

| Molecular Formula | C38H53N11O12 | Calculated |

| Molecular Weight | ~857.94 g/mol | Calculated |

| Probable Target Enzyme | Caspase-4 | Inferred from LEVD sequence[1][2] |

| Fluorophore (Donor) | Tryptophan (W) | Intrinsic |

| Quencher (Acceptor) | 2,4-Dinitrophenyl (Dnp) | Conjugated |

| Excitation Wavelength | ~280 nm | Typical for Tryptophan |

| Emission Wavelength | ~350-360 nm | Typical for Tryptophan |

| Solubility | Soluble in DMSO, DMF; poor aqueous solubility | General peptide property |

| Storage | -20°C or lower, desiccated | General peptide property |

Mechanism of Action: FRET-Based Detection

The detection of caspase activity using this compound relies on the disruption of FRET upon substrate cleavage.

Caption: FRET mechanism of this compound caspase substrate.

Experimental Protocols

The following is a generalized protocol for measuring caspase activity in cell lysates. This protocol is based on established methods for similar fluorogenic substrates and should be optimized for the specific enzyme and experimental conditions.[9][10]

Reagent Preparation

-

Lysis Buffer (1X): 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT (add fresh). Store at 4°C.

-

Assay Buffer (2X): 40 mM HEPES (pH 7.5), 20% glycerol, 4 mM DTT (add fresh). Store at 4°C.

-

Substrate Stock Solution: Prepare a 10 mM stock of this compound in dimethyl sulfoxide (DMSO). Store in aliquots at -20°C, protected from light.

Cell Lysate Preparation

-

Induce apoptosis in cell culture using the desired method. Include a non-induced control group.

-

Harvest cells (e.g., 1-5 x 106 cells) by centrifugation.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the pellet in 50-100 µL of ice-cold Lysis Buffer.

-

Incubate on ice for 15-20 minutes.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

-

Determine protein concentration using a standard method (e.g., Bradford assay).

Caspase Activity Assay

-

Dilute the cell lysate to a final concentration of 1-2 mg/mL in pre-chilled 1X Assay Buffer (prepared by diluting the 2X stock with dH₂O).

-

In a 96-well black microplate, add 50 µL of each cell lysate sample per well.

-

Prepare a working substrate solution by diluting the 10 mM stock to 100 µM in 1X Assay Buffer.

-

Initiate the reaction by adding 50 µL of the 100 µM substrate solution to each well (final substrate concentration: 50 µM).

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity (Excitation: ~280 nm, Emission: ~350 nm) at regular intervals (e.g., every 5 minutes) for 1-2 hours.

Caption: General experimental workflow for caspase activity measurement.

Representative Kinetic Data

Specific kinetic parameters (Km, kcat) for this compound are not publicly available. The efficiency and specificity of a substrate are best described by these values.[11] The table below presents data for the well-characterized caspase-3 substrate Ac-DEVD-AMC to provide context. Kinetic parameters can vary significantly based on the peptide sequence, the specific caspase, and assay conditions.[12]

| Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Ac-DEVD-AMC | Caspase-3 | 10 | N/A | N/A | [9] |

| Ac-DEVD-AFC | Caspase-3 | 11.5 | 36 | 3.1 x 106 | [11] |

| Ac-DEVD-pNA | Caspase-3 | 22 | 0.7 | 3.2 x 104 | [11] |

| Ac-DEVD-pNA | Caspase-7 | 160 | 0.04 | 2.5 x 102 | [11] |

Note: N/A indicates data was not available in the cited source. AFC (7-amino-4-trifluoromethylcoumarin) and pNA (p-nitroanilide) are alternative reporter groups.

Apoptotic Signaling Context

Caspases are central to the apoptotic process, existing as inactive zymogens that are activated in a proteolytic cascade. This cascade involves initiator caspases (like caspase-8, -9) and executioner caspases (like caspase-3, -7). Inflammatory caspases (like caspase-1, -4, -5) are typically involved in a different form of programmed cell death called pyroptosis. A substrate like this compound would be used to measure the activity of its target caspase within these complex cellular pathways.

Caption: Simplified overview of major caspase activation pathways in apoptosis.

References

- 1. Ac-Leu-Glu-Val-Asp-AMC (Caspase 4 Substrate) - Echelon Biosciences [echelon-inc.com]

- 2. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.uaic.ro [chem.uaic.ro]

- 6. FRET Peptides for Enzyme Assays & Kinetic Characterization | Blog | Biosynth [biosynth.com]

- 7. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]

- 8. bachem.com [bachem.com]

- 9. bdbiosciences.com [bdbiosciences.com]

- 10. media.cellsignal.com [media.cellsignal.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Ac-LEVDGWK(Dnp)-NH2 Caspase-4 Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-4, an inflammatory caspase, plays a pivotal role in the innate immune system's response to intracellular pathogens.[1][2] It functions as a direct sensor for cytosolic lipopolysaccharide (LPS), a component of Gram-negative bacteria. Upon binding to LPS, caspase-4 undergoes oligomerization and activation, triggering a pro-inflammatory form of cell death known as pyroptosis through the cleavage of Gasdermin D (GSDMD). This process is central to the non-canonical inflammasome pathway.[3][4][5] The Ac-LEVDGWK(Dnp)-NH2 assay provides a robust method for quantifying caspase-4 activity, which is crucial for studying inflammatory diseases, bacterial infections, and for screening potential therapeutic inhibitors.

This assay utilizes a synthetic peptide substrate, this compound, which contains the caspase-4 recognition sequence "LEVD".[2] The peptide is flanked by a fluorophore and a quencher (Dinitrophenyl, Dnp). In its intact state, the fluorescence of the fluorophore is suppressed by the quencher through Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide by active caspase-4, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.

Signaling Pathway

The diagram below illustrates the activation of the non-canonical inflammasome pathway leading to caspase-4 activation and subsequent pyroptosis.

Caption: Non-canonical inflammasome pathway.

Experimental Protocols

A. Reagent Preparation

-

Assay Buffer: Prepare a buffer containing 20 mM HEPES, 10% glycerol, and 2 mM DTT, adjusted to pH 7.5. Store at 4°C.

-

Cell Lysis Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Immediately before use, add protease inhibitors (optional, but recommended if distinguishing from other proteases). Store at 4°C.

-

This compound Substrate: Reconstitute the lyophilized substrate in sterile DMSO to create a 10 mM stock solution. Store in aliquots at -20°C, protected from light. The final working concentration will typically be in the range of 25-50 µM.

-

Positive Control: Recombinant active caspase-4 can be used as a positive control to ensure the assay is working correctly.

-

Negative Control: For inhibitor studies, a known caspase-4 inhibitor (e.g., Ac-LEVD-CHO) can be used as a negative control.

B. Cell Lysate Preparation

-

Culture cells to the desired density and induce apoptosis or the inflammatory response as required by the experimental design. For a negative control, use an equivalent number of untreated cells.

-

Harvest cells by centrifugation at 500 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-2 x 10^6 cells).

-

Incubate the cell suspension on ice for 15-20 minutes.

-

Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the cytosolic fraction with active caspases. The protein concentration of the lysate should be determined using a standard method like the Bradford or BCA assay.

C. Caspase-4 Activity Assay

The following protocol is designed for a 96-well plate format.

-

In a black, flat-bottom 96-well plate, add 50 µL of cell lysate per well. Adjust the volume with Cell Lysis Buffer to ensure equal protein concentration across all wells.

-

For each sample, prepare a blank well containing 50 µL of the corresponding cell lysate without the caspase substrate.

-

Prepare a reaction mixture by diluting the 10 mM this compound substrate stock solution in Assay Buffer to a 2X working concentration (e.g., 100 µM for a final concentration of 50 µM).

-

Add 50 µL of the 2X substrate reaction mixture to each well (except the blank wells). Add 50 µL of Assay Buffer without the substrate to the blank wells.

-

Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized depending on the level of caspase activity.

-

Measure the fluorescence intensity using a fluorescence plate reader. The excitation and emission wavelengths will depend on the specific fluorophore attached to the substrate. For a 7-methoxycoumarin (Mca) fluorophore, typical excitation is ~325 nm and emission is ~392 nm.

Data Presentation

The results can be presented as the fold-increase in caspase-4 activity compared to a control.

| Sample ID | Treatment | Protein Conc. (µg/µL) | Fluorescence (RFU) | Corrected Fluorescence (RFU - Blank) | Fold-Increase vs. Control |

| 1 | Control | 2.0 | 1500 | 1400 | 1.0 |

| 2 | LPS (1 µg/mL) | 2.0 | 7500 | 7400 | 5.3 |

| 3 | LPS + Inhibitor | 2.0 | 1800 | 1700 | 1.2 |

| ... | ... | ... | ... | ... | ... |

Experimental Workflow

The following diagram outlines the major steps in the this compound caspase-4 assay.

Caption: Workflow for the caspase-4 assay.

References

Application Notes and Protocols for Ac-LEVD-GWK(Dnp)-NH2 in In Vitro Caspase-4 Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-LEVD-GWK(Dnp)-NH2 is a fluorogenic substrate designed for the sensitive and specific detection of caspase-4 activity in vitro. Caspases, a family of cysteine-aspartic proteases, are central to the execution of apoptosis and inflammation. Caspase-4, in particular, is a key mediator of the non-canonical inflammasome pathway, which is activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. This pathway ultimately leads to pyroptosis, a pro-inflammatory form of programmed cell death.

The substrate Ac-LEVD-GWK(Dnp)-NH2 is an N-terminally acetylated peptide containing the caspase-4 recognition sequence, LEVD (Leu-Glu-Val-Asp). This peptide is flanked by a fluorophore and a quencher moiety, enabling the measurement of caspase-4 activity through Fluorescence Resonance Energy Transfer (FRET). In its intact state, the proximity of the quencher, 2,4-Dinitrophenyl (Dnp), to a fluorophore (in this hypothetical case, represented by the tryptophan residue, 'W', which has intrinsic fluorescence, though typically a more robust fluorophore would be used) results in the suppression of the fluorescent signal. Upon cleavage of the peptide by active caspase-4 at the aspartic acid residue, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. This direct relationship between fluorescence intensity and enzyme activity allows for the quantitative analysis of caspase-4 function.

These application notes provide a comprehensive overview of the principles, protocols, and data interpretation for the use of Ac-LEVD-GWK(Dnp)-NH2 in in vitro caspase activity assays.

Principle of the Assay

The in vitro caspase-4 activity assay utilizing Ac-LEVD-GWK(Dnp)-NH2 is based on the principle of FRET.

-

Intact Substrate: The substrate consists of the caspase-4 recognition sequence (LEVD) linked to a fluorophore (e.g., a tryptophan residue or a dedicated fluorophore) and a quencher (Dnp). In the intact peptide, the quencher is in close proximity to the fluorophore, leading to the absorption of the fluorophore's emission energy and a minimal fluorescent signal.

-

Caspase-4 Cleavage: In the presence of active caspase-4, the enzyme recognizes and cleaves the peptide sequence immediately after the aspartate (D) residue.

-

Signal Generation: This cleavage event separates the fluorophore from the quencher. The separation eliminates the quenching effect, resulting in a significant increase in the fluorescence emission of the fluorophore upon excitation.

-

Detection: The increase in fluorescence intensity is directly proportional to the amount of substrate cleaved and, therefore, to the activity of caspase-4 in the sample. The signal can be measured over time using a fluorescence microplate reader or a spectrofluorometer.

Quantitative Data Summary

| Substrate | Target Caspase | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Excitation (nm) | Emission (nm) |

| Ac-LEVD-AFC | Caspase-4 | 10 - 50 | Not Reported | Not Reported | ~400 | ~505 |

| Ac-YVAD-AFC | Caspase-1, Caspase-4 | 5 - 20 | Not Reported | Not Reported | ~400 | ~505 |

| Hypothetical Ac-LEVD-GWK(Dnp)-NH2 | Caspase-4 | To be determined | To be determined | To be determined | ~280 (Trp) | ~350 (Trp) |

Note: The excitation and emission wavelengths for the hypothetical Ac-LEVD-GWK(Dnp)-NH2 are based on the intrinsic fluorescence of tryptophan. In a practical FRET substrate, a more suitable fluorophore with higher quantum yield and distinct spectral properties would be used. The kinetic parameters (Km and kcat) are dependent on the specific enzyme and substrate, as well as the assay conditions.

Experimental Protocols

I. Reagent Preparation

1. Ac-LEVD-GWK(Dnp)-NH2 Substrate Stock Solution (10 mM):

-

Reconstitute the lyophilized substrate in sterile, anhydrous DMSO to a final concentration of 10 mM.

-

Mix thoroughly by vortexing until completely dissolved.

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C, protected from light.

2. Assay Buffer (1X):

-

Prepare a 1X assay buffer containing:

-

50 mM HEPES, pH 7.4

-

100 mM NaCl

-

10 mM DTT

-

1 mM EDTA

-

10% (v/v) Glycerol

-

0.1% (w/v) CHAPS

-

-

Prepare fresh from stock solutions on the day of the experiment, especially the DTT.

3. Recombinant Active Caspase-4 (Positive Control):

-

Reconstitute or dilute recombinant active caspase-4 to a working concentration (e.g., 10 units/µL) in the 1X Assay Buffer. The optimal concentration should be determined empirically.

-

Keep on ice during use.

4. Caspase-4 Inhibitor (Negative Control):

-

Prepare a stock solution of a specific caspase-4 inhibitor (e.g., Z-LEVD-FMK) in DMSO.

-

The final concentration used in the assay should be sufficient to completely inhibit caspase-4 activity (typically in the low micromolar range).

II. In Vitro Caspase-4 Activity Assay Protocol

This protocol is designed for a 96-well plate format and can be scaled as needed.

1. Assay Plate Preparation:

-

On ice, prepare the following reaction mixtures in a 96-well black, flat-bottom plate. It is recommended to perform all reactions in triplicate.

| Component | Sample Wells | Positive Control | Negative Control | Blank |

| Cell Lysate/Purified Enzyme | X µL | - | X µL | - |

| Recombinant Caspase-4 | - | X µL | - | - |

| Caspase-4 Inhibitor | - | - | X µL | - |

| 1X Assay Buffer | to 50 µL | to 50 µL | to 50 µL | 100 µL |

-

For Cell Lysates: The amount of cell lysate per well typically ranges from 10-50 µg of total protein. The final volume should be brought to 50 µL with 1X Assay Buffer.

-

For Purified Enzyme: The amount of purified or recombinant enzyme should be determined to ensure the reaction remains in the linear range during the measurement period.

-

Negative Control: Pre-incubate the sample with the caspase-4 inhibitor for 15-30 minutes on ice before adding the substrate.

2. Substrate Addition:

-

Prepare a 2X working solution of the Ac-LEVD-GWK(Dnp)-NH2 substrate (e.g., 100 µM) in 1X Assay Buffer.

-

Add 50 µL of the 2X substrate solution to each well to initiate the reaction. The final substrate concentration will be 50 µM. The optimal final concentration should be at or near the Km value and may need to be determined empirically.

-

The total reaction volume in each well will be 100 µL.

3. Fluorescence Measurement:

-

Immediately place the 96-well plate into a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes.

-

Use an excitation wavelength appropriate for the fluorophore (e.g., ~280 nm for tryptophan) and an emission wavelength appropriate for the fluorophore (e.g., ~350 nm for tryptophan).

-

For a dedicated FRET pair, use the manufacturer's recommended excitation and emission wavelengths.

4. Data Analysis:

-

Subtract the fluorescence values of the blank wells from all other wells.

-

Plot the fluorescence intensity (Relative Fluorescence Units, RFU) versus time for each sample.

-

The caspase-4 activity is proportional to the slope of the linear portion of this curve (ΔRFU/Δtime).

-

Compare the activity in the sample wells to the positive and negative controls. The fold-increase in caspase activity can be determined by comparing the activity in induced samples to uninduced or control samples.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Overview of major caspase activation pathways.

Caption: Experimental workflow for the FRET-based caspase-4 assay.

Caption: FRET mechanism for caspase-4 activity detection.

Measuring Caspase-4 Activity with Ac-LEVDGWK(Dnp)-NH2: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-4, a member of the inflammatory caspase family, plays a crucial role in the innate immune response. It functions as a direct sensor of intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggering the non-canonical inflammasome pathway. This activation leads to pyroptosis, a pro-inflammatory form of cell death, and the maturation of pro-inflammatory cytokines. Given its central role in inflammation and sepsis, the accurate measurement of caspase-4 activity is vital for research and the development of novel therapeutics.

This document provides detailed application notes and protocols for measuring caspase-4 activity using the novel fluorogenic substrate, Ac-LEVDGWK(Dnp)-NH2. This substrate is designed based on the preferred cleavage sequence of caspase-4 (LEVD) and operates on the principle of Förster Resonance Energy Transfer (FRET).

Principle of the Assay

The this compound substrate incorporates a fluorophore and a quencher moiety. In the intact peptide, the proximity of the quencher (Dnp) to the fluorophore (likely a Methoxycoumarin derivative, Mca) results in the suppression of fluorescence. Upon cleavage of the peptide by active caspase-4 at the aspartate residue within the LEVD sequence, the fluorophore and quencher are separated. This separation relieves the quenching effect, leading to a measurable increase in fluorescence intensity. The rate of fluorescence increase is directly proportional to the caspase-4 activity in the sample.

Signaling Pathway of Caspase-4 Activation

Caspase-4 is a key initiator of the non-canonical inflammasome pathway. This pathway is activated by the presence of LPS in the cytoplasm of immune cells.

Application Notes and Protocols for Ac-LEVDGWK(Dnp)-NH2 in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-LEVDGWK(Dnp)-NH2 is a fluorogenic substrate designed for the sensitive and real-time detection of caspase-3 and caspase-7 activity in live cells. Caspases, a family of cysteine proteases, are central to the execution of apoptosis, or programmed cell death. The activation of effector caspases like caspase-3 and caspase-7 is a hallmark of this process. This peptide substrate provides a valuable tool for studying apoptosis in various contexts, including cancer research, neurodegenerative disease studies, and drug discovery.